Chemical structure and properties of 4-Methyl-2-(trifluoromethyl)benzamide
Chemical structure and properties of 4-Methyl-2-(trifluoromethyl)benzamide
An In-depth Technical Guide to 4-Methyl-2-(trifluoromethyl)benzamide
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-2-(trifluoromethyl)benzamide, a fluorinated aromatic amide of significant interest in medicinal chemistry and materials science. The strategic incorporation of a methyl group and a trifluoromethyl group onto the benzamide scaffold imparts unique physicochemical and biological properties. This document details the compound's chemical identity, structural features, and key properties. It further outlines a robust synthetic protocol, provides an in-depth analysis of its spectroscopic characterization, discusses its potential applications in drug discovery, and offers essential safety and handling guidelines for laboratory use. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this versatile chemical entity.
Introduction: The Significance of Fluorinated Benzamides
Benzamides are a cornerstone structural motif in medicinal chemistry, found in a wide array of approved therapeutics. The introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF3) group, is a well-established strategy in modern drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The CF3 group, with its high electronegativity and steric demand, can significantly alter the electronic properties of the aromatic ring and enhance membrane permeability, often leading to improved pharmacokinetic profiles. 4-Methyl-2-(trifluoromethyl)benzamide serves as a valuable building block and a subject of study in its own right, combining the features of a classic benzamide with the influential CF3 and methyl groups.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to its application in research and development.
Chemical Structure and Identifiers
The molecular structure of 4-Methyl-2-(trifluoromethyl)benzamide is characterized by a benzene ring substituted with a methyl group at position 4, a trifluoromethyl group at position 2, and a primary amide group at position 1.
Diagram 1: Chemical Structure of 4-Methyl-2-(trifluoromethyl)benzamide
A 2D representation of the molecular structure.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-Methyl-2-(trifluoromethyl)benzamide | ChemScene[1] |
| CAS Number | 261951-99-9 | ChemScene[1] |
| Molecular Formula | C₉H₈F₃NO | ChemScene[1] |
| SMILES | CC1=CC(=C(C=C1)C(=O)N)C(F)(F)F | ChemScene[1] |
Physicochemical Data
The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 203.16 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | ChemScene[1] |
| LogP (calculated) | 2.11 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 1 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[1] |
Synthesis and Characterization
The synthesis of 4-Methyl-2-(trifluoromethyl)benzamide can be achieved through various synthetic routes. A common and reliable method involves the amidation of the corresponding carboxylic acid or its activated derivative.
Synthetic Workflow
A representative synthesis involves the conversion of 2-bromo-5-methylbenzonitrile to the target benzamide. This multi-step process is outlined below.
Diagram 2: Synthetic Workflow
A generalized synthetic pathway from a common starting material.
Experimental Protocol: Synthesis from 4-Methyl-2-(trifluoromethyl)benzonitrile
This protocol describes the hydrolysis of the nitrile to the primary amide.
Materials:
-
4-Methyl-2-(trifluoromethyl)benzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Methyl-2-(trifluoromethyl)benzonitrile (1 equivalent).
-
Acid Addition: Carefully add concentrated sulfuric acid (5-10 equivalents) to the starting material while cooling the flask in an ice bath to manage the exothermic reaction.
-
Hydrolysis: Once the addition is complete, slowly add deionized water (5-10 equivalents). Heat the reaction mixture to 100-120°C and maintain it at this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Neutralization: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-Methyl-2-(trifluoromethyl)benzamide.
Rationale: The strong acidic conditions and elevated temperature facilitate the hydrolysis of the nitrile functional group to the primary amide. The work-up procedure is designed to neutralize the excess acid and isolate the organic product.
Spectroscopic Analysis
Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methyl protons should present as a singlet around 2.4 ppm. The two amide protons may appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide will be observed downfield (typically >160 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amide (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-F stretches of the trifluoromethyl group (in the region of 1100-1300 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (203.16 g/mol ). The fragmentation pattern can provide further structural information.
Applications in Research and Drug Development
The unique structural features of 4-Methyl-2-(trifluoromethyl)benzamide make it a compound of interest in several areas of chemical and pharmaceutical research.
-
Medicinal Chemistry Building Block: This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the amide and methyl groups provide points for further chemical modification.
-
Agrochemical Research: Similar to their applications in pharmaceuticals, trifluoromethyl-containing aromatic compounds are widely used in the development of new pesticides and herbicides due to their enhanced biological activity and stability.
-
Materials Science: The properties imparted by the trifluoromethyl group, such as hydrophobicity and thermal stability, make such compounds candidates for the development of novel polymers and functional materials.
-
Precursor for Biologically Active Compounds: Benzamide derivatives are known to exhibit a wide range of biological activities, including as enzyme inhibitors. For instance, some benzamide derivatives have been investigated as inhibitors of carbonic anhydrase and acetylcholinesterase.[2] The presence of the trifluoromethyl group can be a key factor in enhancing the potency and selectivity of such inhibitors.
Safety and Handling
Proper handling of 4-Methyl-2-(trifluoromethyl)benzamide is crucial to ensure laboratory safety.
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[3][4] Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or fumes.[3][4] Wash hands thoroughly after handling.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses or goggles.[3][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Recommended storage is at 2-8°C.[1]
-
In Case of Exposure:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[3]
-
In all cases of significant exposure, seek medical attention.
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
4-Methyl-2-(trifluoromethyl)benzamide is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry, agrochemical research, and materials science. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by standard spectroscopic methods. The strategic placement of the methyl and trifluoromethyl groups on the benzamide scaffold provides a unique combination of properties that can be exploited in the design of novel molecules with enhanced biological activity and improved physicochemical characteristics. Adherence to proper safety protocols is essential when handling this compound in a laboratory setting.
References
-
PubChem. 4-Fluoro-2-(trifluoromethyl)benzamide. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
MetaSci. Safety Data Sheet Benzamide. [Link]
-
Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]
-
NIST WebBook. 4-Fluoro-2-(trifluoromethyl)benzamide. [Link]
-
Cheméo. Chemical Properties of 4-(Trifluoromethyl)benzamide (CAS 1891-90-3). [Link]
-
The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]
-
SpectraBase. Benzamide, 4-trifluoromethyl-N-(2-butyl)-N-methyl-. [Link]
-
SpectraBase. Benzamide, 4-(trifluoromethyl)-N-methyl-. [Link]
- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
PubMed. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. [Link]
-
The Royal Society of Chemistry. Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PMC. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. [Link]
